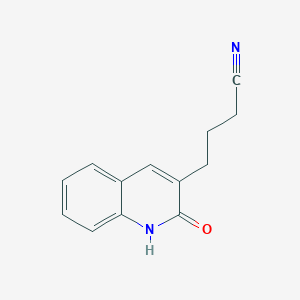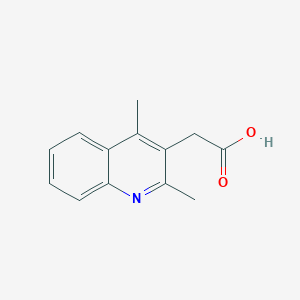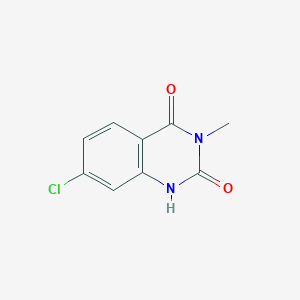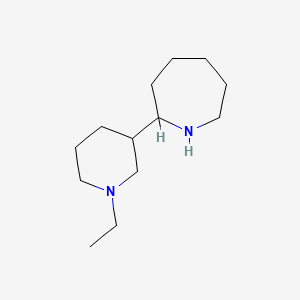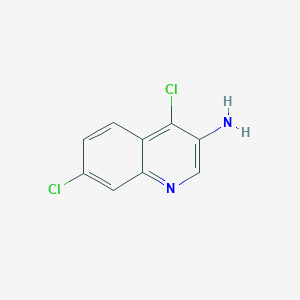
4,7-Dichloroquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dichloroquinolin-3-amine is a heterocyclic compound with the molecular formula C9H5Cl2N. It is a derivative of quinoline, characterized by the presence of chlorine atoms at the 4th and 7th positions and an amino group at the 3rd position. This compound is of significant interest due to its applications in the synthesis of various pharmaceuticals, particularly antimalarial drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloroquinolin-3-amine typically involves the Gould-Jacobs reaction, starting from 3-chloroaniline. The process includes the condensation of 3-chloroaniline with diethyl oxalate under mildly acidic conditions to form an imine. This intermediate is then cyclized by heating in mineral oil to form the pyridine ring. Subsequent hydrolysis and decarboxylation yield 4-hydroxy-7-chloroquinoline, which is then chlorinated using phosphoryl chloride to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution, followed by decarboxylation and chlorination with phosphorus oxychloride. The final product is refined to achieve a purity of over 99% .
化学反应分析
Types of Reactions
4,7-Dichloroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is highly reactive and can be replaced by nucleophiles such as amines, leading to the formation of derivatives like chloroquine.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired product.
Common Reagents and Conditions
Phosphoryl Chloride: Used for chlorination reactions.
Sodium Hydroxide: Employed in hydrolysis and acid adjustment steps.
Mineral Oil: Utilized in the cyclization step during the Gould-Jacobs reaction.
Major Products Formed
Chloroquine: A well-known antimalarial drug synthesized from this compound.
Hydroxychloroquine: Another antimalarial drug derived from this compound.
科学研究应用
4,7-Dichloroquinolin-3-amine is extensively used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of antimalarial drugs, which are crucial in combating malaria.
作用机制
The mechanism of action of 4,7-Dichloroquinolin-3-amine and its derivatives, such as chloroquine, involves the inhibition of heme polymerase in the malaria parasite. This inhibition leads to the accumulation of toxic heme, which ultimately kills the parasite. The compound targets the parasite’s digestive vacuole, disrupting its metabolic processes .
相似化合物的比较
Similar Compounds
Chloroquine: A derivative of 4,7-Dichloroquinolin-3-amine, widely used as an antimalarial drug.
Hydroxychloroquine: Similar to chloroquine but with an added hydroxyl group, used for both malaria and autoimmune diseases.
Amodiaquine: Another antimalarial drug with a similar structure but different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which makes it a versatile intermediate for synthesizing various pharmaceuticals. Its reactivity at the 4-position allows for selective modifications, enabling the development of a wide range of derivatives with diverse biological activities .
属性
分子式 |
C9H6Cl2N2 |
|---|---|
分子量 |
213.06 g/mol |
IUPAC 名称 |
4,7-dichloroquinolin-3-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H,12H2 |
InChI 键 |
XMHVDBNCALGNEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)


![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)

